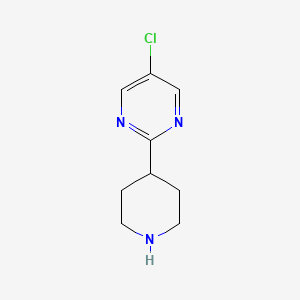

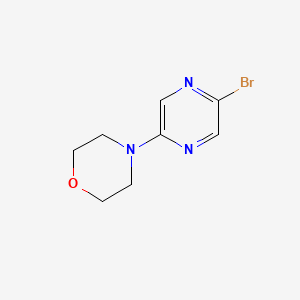

4-(5-Bromopyrazin-2-YL)morpholine

Übersicht

Beschreibung

Synthesis Analysis

In the first paper, a series of 1-arylpyrazoles with morpholine moieties were synthesized as potent σ(1) receptor antagonists. The synthesis involved the use of a basic amine, which is essential for activity, and a variety of amines and spacer lengths were explored. The most promising compound, S1RA (E-52862), was identified after extensive profiling .

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal structure of a compound with a morpholine ring. The compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by various spectroscopic methods and X-ray crystallography, revealing that the morpholine ring adopts a chair conformation and the butadiene unit is not fully planar .

Chemical Reactions Analysis

The third paper discusses the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and their antimycobacterial activity. The compounds were synthesized using an appropriate synthetic route and showed significant activity against Mycobacterium tuberculosis, with some compounds being more potent against clinical isolates resistant to standard tuberculosis drugs .

The fourth and fifth papers describe the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate. The reaction led to different products depending on the substituents present on the oxazole ring, demonstrating the chemical versatility of morpholine-containing compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "4-(5-Bromopyrazin-2-yl)morpholine," they do provide insights into the properties of similar morpholine derivatives. These compounds generally exhibit good physicochemical properties, which make them suitable for drug development. For instance, S1RA (E-52862) was noted for its good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties, leading to its selection as a clinical candidate .

Wissenschaftliche Forschungsanwendungen

Glucosidase Inhibitors with Antioxidant Activity

4-(5-Bromopyrazin-2-yl)morpholine has been explored in the synthesis of benzimidazoles containing a morpholine skeleton, demonstrating potential as glucosidase inhibitors with antioxidant activity. These compounds showed significant scavenging activity and a better inhibitory potential than standard treatments (Özil, Parlak, & Baltaş, 2018).

Antimycobacterial Activity

Compounds synthesized with a morpholine moiety, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have demonstrated significant in vitro antimycobacterial activity against various Mycobacterium tuberculosis strains, suggesting their potential in tuberculosis treatment (Raparti et al., 2009).

Anticonvulsant Properties

Research indicates that certain 3-aminopyrazoles with a morpholine group, like 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, exhibit strong anticonvulsant effects by blocking sodium channels, useful in seizure treatment (Lankau et al., 1999).

Catechol Oxidase Mimicking

Unsymmetrical dicopper(II) complexes containing morpholine, such as 4-bromo-2-(morpholin-4-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol, serve as models for the active site of type 3 copper proteins, demonstrating increased catecholase activity due to the adjacent thioether group (Merkel et al., 2005).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives, incorporating the morpholine group, have been synthesized and evaluated for in vitro antimicrobial activity and in vivo hypoglycemic activities in diabetic rats. These compounds showed broad-spectrum antibacterial activity and potent dose-independent reduction of serum glucose levels (Al-Wahaibi et al., 2017).

Chemical Synthesis Applications

5-Alkylamino-1,3-oxazole-4-carbonitriles containing a morpholin-4-yl group have been synthesized, demonstrating potential for various chemical synthesis applications (Chumachenko et al., 2014).

Anticancer Properties

Certain 4-anilinoquinazolines with a morpholine group have shown to inhibit growth of tumor cell lines, indicating potential in cancer treatment. These derivatives also exhibit antiprotease effects, relevant for anticancer properties (Jantová et al., 2001).

Anticonvulsant Activity in 3-Aminopyrroles

Sodium channel blocking 3-aminopyrroles, including compounds with a morpholine group, have shown considerable anticonvulsant activity with a lack of neurotoxicity, making them promising for seizure treatment (Unverferth et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(5-bromopyrazin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSCEYEZRTFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

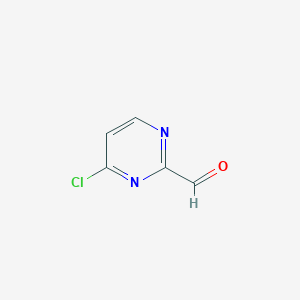

Canonical SMILES |

C1COCCN1C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671666 | |

| Record name | 4-(5-Bromopyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyrazin-2-YL)morpholine | |

CAS RN |

955050-08-5 | |

| Record name | 4-(5-Bromopyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

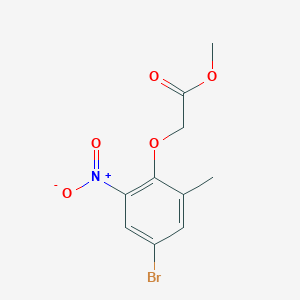

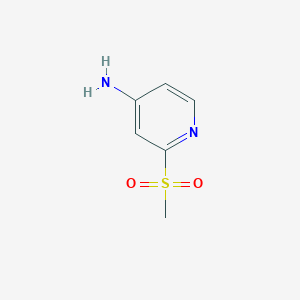

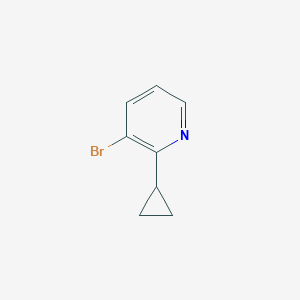

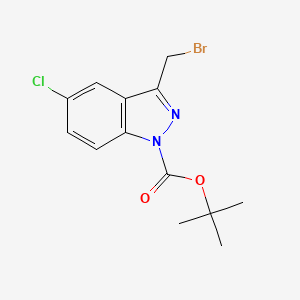

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)

![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)